4-(Dimethylamino)phenol

Description

Properties

IUPAC Name |

4-(dimethylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-9(2)7-3-5-8(10)6-4-7/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVRCYWZTJLJSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5882-48-4 (hydrochloride), 6626-08-0 (oxalate[1:1]) | |

| Record name | 4-Dimethylaminophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70210932 | |

| Record name | 4-Dimethylaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-60-3 | |

| Record name | 4-(Dimethylamino)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Dimethylaminophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-dimethylaminophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13549 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Dimethylaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dimethylamino)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-DIMETHYLAMINOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X387L5559O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Dimethylamino)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 4-(Dimethylamino)phenol, a key intermediate in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals. This document details established methodologies, presents quantitative data for comparison, and includes detailed experimental protocols and reaction pathway visualizations.

Core Synthesis Routes

The synthesis of this compound (DMAP) is principally achieved through three main pathways, each with distinct advantages and disadvantages in terms of starting materials, reaction conditions, and overall efficiency. The most prominent methods include:

-

Reductive Amination of 4-Aminophenol (B1666318): A direct and widely used method involving the methylation of 4-aminophenol.

-

Two-Step Synthesis from 4-Nitrophenol (B140041): A versatile route that begins with the reduction of 4-nitrophenol to 4-aminophenol, followed by methylation.

-

Classical Eschweiler-Clarke Reaction: A specific type of reductive amination using formic acid as the reducing agent.

The selection of a particular route often depends on the availability of starting materials, desired scale of production, and purity requirements.

Quantitative Data Summary

The following table summarizes key quantitative data for the different synthesis routes, allowing for a direct comparison of their efficiencies.

| Synthesis Route | Starting Material | Key Reagents | Yield (%) | Purity | Reference |

| Reductive Amination | 4-Aminophenol Hydrochloride | Formaldehyde (B43269), Sodium Borohydride (B1222165) | 62.4% | Crystalline solid | [1] |

| Two-Step from 4-Nitrophenol | 4-Nitrophenol | Catalyst (e.g., CuFe5O8), NaBH4 (reduction); Methylating agent (subsequent step) | High (reduction step) | Not specified | [2] |

| Eschweiler-Clarke Reaction | 4-Aminophenol | Formaldehyde, Formic Acid | Almost quantitative | Not specified | [3] |

Experimental Protocols

Reductive Amination of 4-Aminophenol

This method is a common laboratory-scale synthesis of this compound. It involves the reductive methylation of 4-aminophenol using formaldehyde as the methyl group source and sodium borohydride as the reducing agent.[1]

Materials:

-

4-Aminophenol hydrochloride (1.33 g, 9.14 mmol)

-

Methanol (B129727) (30 ml)

-

Formaldehyde (9 ml)

-

Sodium borohydride (3.50 g, 93 mmol)

-

Water (30 ml)

-

Ethyl acetate (B1210297)

-

Brine

-

Sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate (2:1) for elution

Procedure:

-

Dissolve 4-aminophenol hydrochloride in a mixture of methanol and formaldehyde at 0°C.

-

Slowly add sodium borohydride to the reaction solution.

-

Stir the solution for an additional hour at 0°C.

-

Quench the reaction by adding water.

-

Extract the product with ethyl acetate (3 times).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the residue by silica gel column chromatography, eluting with a 2:1 mixture of hexane and ethyl acetate.

-

The final product is a crystalline solid with a yield of 62.4%.[1]

Two-Step Synthesis from 4-Nitrophenol

This route involves the initial reduction of 4-nitrophenol to 4-aminophenol, followed by a separate methylation step. The reduction can be achieved using various catalytic systems.

Step 2a: Reduction of 4-Nitrophenol to 4-Aminophenol

A variety of catalysts can be employed for this reduction, with sodium borohydride often used as the reducing agent.[2][4]

Materials:

-

4-Nitrophenol

-

Sodium borohydride (NaBH4)

-

Solvent (e.g., water)

General Procedure:

-

Prepare a solution of 4-nitrophenol in the chosen solvent.

-

Add the catalyst to the solution.

-

Introduce a solution of sodium borohydride to initiate the reduction.

-

Monitor the reaction progress, often by observing the disappearance of the yellow color of the 4-nitrophenolate (B89219) ion.

-

Upon completion, the 4-aminophenol can be isolated and purified before proceeding to the next step.

Step 2b: Methylation of 4-Aminophenol

The resulting 4-aminophenol can then be methylated using a method such as the Eschweiler-Clarke reaction or the reductive amination described in Protocol 1.

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines, which can be adapted for the synthesis of this compound from 4-aminophenol.[3][5][6] This reaction uses an excess of formaldehyde and formic acid.[5]

General Principles:

-

The primary amine (4-aminophenol) reacts with formaldehyde to form an imine intermediate.

-

Formic acid then acts as a hydride donor, reducing the imine to a secondary amine. The release of carbon dioxide drives the reaction forward.[5][7]

-

This process is repeated to form the tertiary amine. A key advantage of this method is that it does not produce quaternary ammonium (B1175870) salts.[5][7]

A simplified, solvent-free variation of this reaction has been reported using paraformaldehyde and oxalic acid dihydrate at elevated temperatures. [3]

Reaction Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the core synthesis routes.

Caption: Reductive Amination of 4-Aminophenol.

Caption: Two-Step Synthesis from 4-Nitrophenol.

Caption: Eschweiler-Clarke Reaction Pathway.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 4-(Dimethylamino)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethylamino)phenol, also known as p-(Dimethylamino)phenol or N,N-Dimethyl-p-aminophenol, is an organic compound with the chemical formula C₈H₁₁NO. It presents as a colorless to pale yellow crystalline solid and is a key intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds.[1][2] Notably, it has been investigated for its role as a potent cyanide antidote.[3][4] Its utility in diverse applications stems from its unique chemical structure, which incorporates both a phenolic hydroxyl group and a tertiary amino group on an aromatic ring. These functional groups dictate its physicochemical properties, influencing its reactivity, solubility, and biological activity. This guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visual representations of key experimental workflows.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative overview for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₈H₁₁NO | [1][2][5][6] |

| Molecular Weight | 137.18 g/mol | [1][5][6][7][8][9] |

| Appearance | Colorless to pale yellow crystalline solid | [1][2] |

| Melting Point | 76-77 °C or 138-141 °C | [1][5][6][10][11] |

| Boiling Point | 260 °C | [1][5][6][11] |

| Density | 1.089 g/cm³ | [1][5][6][11] |

| pKa (acidic) | 10.11 ± 0.13 (Predicted) to 10.33 | [1][5][12] |

| pKa (basic) | 5.92 (Predicted) | [12] |

| Solubility | Soluble in ethanol, ether, and dichloromethane. Soluble in water and organic solvents. Soluble in DMSO (60 mg/mL). | [1][2][13] |

| Flash Point | 136 °C | [1][5][6][11] |

| Vapor Pressure | 0.00789 mmHg at 25°C | [1] |

| Refractive Index | 1.5560 (estimate) | [1][5][11] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research. The following sections outline standard experimental protocols.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a useful indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle.[14]

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, to a height of about 1-2 mm.[2][14]

-

Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the heating block of the melting point apparatus or immersed in the oil of a Thiele tube.[14][15]

-

Heating: The sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[15]

-

Observation: The temperature at which the first drop of liquid appears (t₁) and the temperature at which the entire sample becomes a clear liquid (t₂) are recorded.[14]

-

Melting Point Range: The melting point is reported as the range from t₁ to t₂. A narrow range (0.5-1.0 °C) is indicative of a pure compound.[15]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Apparatus:

-

Thiele tube or a small test tube with a side arm

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Liquid paraffin (B1166041) or silicone oil

Procedure:

-

Sample Preparation: A small amount of liquid this compound is placed in a small test tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is placed inverted into the test tube with the open end submerged in the liquid.[1][5]

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a heating oil. The thermometer bulb should be level with the sample.[6][10]

-

Heating: The apparatus is heated gently. As the liquid heats up, air trapped in the capillary tube will expand and escape as bubbles.[10]

-

Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat is then removed, and the liquid is allowed to cool.

-

Boiling Point Determination: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[10]

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

-

Test tubes

-

Spatula

-

Graduated cylinder or pipette

-

Vortex mixer (optional)

Procedure:

-

Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, diethyl ether, dichloromethane, dimethyl sulfoxide).

-

Qualitative Determination:

-

Place a small, measured amount (e.g., 25 mg) of this compound into a test tube.[16]

-

Add a small volume (e.g., 0.75 mL) of the chosen solvent in portions.[16]

-

After each addition, shake the test tube vigorously for a set period (e.g., 30-60 seconds).[9][16]

-

Observe whether the solid dissolves completely. Record the substance as soluble, partially soluble, or insoluble.

-

-

Quantitative Determination (Example in DMSO):

-

Prepare a series of solutions with increasing concentrations of this compound in the solvent.

-

Observe the highest concentration at which the solid completely dissolves at a specific temperature. This is the solubility. For example, the solubility in DMSO is reported as 60 mg/mL.[13]

-

Determination of pKa by UV-Visible Spectrophotometry

The pKa is a measure of the strength of an acid in solution. For a phenol (B47542), it represents the pH at which the compound is 50% in its protonated (phenolic) and 50% in its deprotonated (phenoxide) form.

Apparatus:

-

UV-Visible spectrophotometer

-

pH meter

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Buffer solutions of varying pH

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water-methanol mixture).[8]

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of pH values that bracket the expected pKa of the phenol (e.g., pH 8 to 12).[3]

-

Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to create a series of test solutions with the same total concentration of the phenol but at different pH values.[8][17]

-

Spectrophotometric Measurement:

-

Record the UV-Vis absorption spectrum (e.g., from 200-400 nm) for each test solution.[8]

-

The protonated phenol and the deprotonated phenoxide will have different absorption spectra.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance for both the acidic (HIn) and basic (In⁻) forms.

-

Plot the absorbance at a chosen wavelength (where the difference in absorbance between the two forms is significant) against the pH of the solutions.[8][17]

-

The resulting sigmoidal curve will have an inflection point. The pH at this inflection point is the pKa of the phenol.[18]

-

Synthesis of this compound

A common method for the synthesis of this compound is the reductive N-alkylation of 4-aminophenol (B1666318).

Materials:

-

4-Aminophenol hydrochloride

-

Formaldehyde (B43269) solution

-

Sodium borohydride (B1222165)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: Dissolve 4-aminophenol hydrochloride (1.0 eq) in a mixture of methanol and formaldehyde at 0 °C.[19]

-

Reduction: Slowly add sodium borohydride (a reducing agent) to the reaction mixture.[19]

-

Reaction Monitoring: Stir the solution for approximately one hour.[19]

-

Workup:

-

Quench the reaction by adding water.

-

Extract the product into an organic solvent such as ethyl acetate (repeated three times).

-

Wash the combined organic layers with brine.[19]

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the resulting residue by silica (B1680970) gel column chromatography, eluting with a mixture of hexane (B92381) and ethyl acetate (e.g., 2:1 ratio) to obtain the pure this compound.[19]

-

Visualizations

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the characterization of a novel organic compound like this compound.

Caption: Workflow for Synthesis and Physicochemical Characterization.

Synthesis Workflow of this compound

This diagram details the key steps involved in the synthesis and purification of this compound as described in the experimental protocol.

Caption: Synthesis and Purification of this compound.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. byjus.com [byjus.com]

- 8. pharmaguru.co [pharmaguru.co]

- 9. saltise.ca [saltise.ca]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. benchchem.com [benchchem.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. byjus.com [byjus.com]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 17. chemistry.beloit.edu [chemistry.beloit.edu]

- 18. web.pdx.edu [web.pdx.edu]

- 19. thno.org [thno.org]

An In-depth Technical Guide to 4-(Dimethylamino)phenol (CAS: 619-60-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, biological activity, and safety information for 4-(Dimethylamino)phenol, a compound of significant interest in toxicology and as a chemical reagent.

Physicochemical Properties

This compound is a colorless to pale yellow crystalline solid.[1] It is soluble in organic solvents like ethanol, ether, and dichloromethane.[1] Key quantitative physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 619-60-3 | [1][2][3] |

| Molecular Formula | C₈H₁₁NO | [1][3] |

| Molecular Weight | 137.18 g/mol | [2][3] |

| Melting Point | 76-77 °C or 138-141 °C (values vary by source) | [1][3] |

| Boiling Point | 260 °C | [2][3] |

| Density | 1.089 g/cm³ | [2][3] |

| Flash Point | 136 °C | [2][3] |

| pKa (Strongest Acidic) | 10.33 | [NA] |

| pKa (Strongest Basic) | 5.92 | [NA] |

| Vapor Pressure | 0.00789 mmHg at 25°C | [1] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

-

¹H-NMR (300 MHz, MeOD): δ 6.80 (d, J=6.9Hz, 2H), 6.71 (d, J=6.9Hz, 2H), 2.79 (s, 6H).[4]

-

Mass Spectrometry (MS): m/z 138 (M⁺+H).[4]

-

Infrared (IR) Spectroscopy: An evaluated infrared reference spectrum is available through the Coblentz Society and can be viewed via the NIST WebBook.[5] The digitized version of the spectrum is not currently available.[5]

Synthesis

A common method for the synthesis of this compound is via the reductive amination of 4-aminophenol (B1666318).

Experimental Protocol: Synthesis of this compound[4]

This protocol details the synthesis from 4-aminophenol hydrochloride.

Materials:

-

4-Aminophenol hydrochloride

-

Formaldehyde (B43269) solution

-

Sodium borohydride (B1222165)

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate

Procedure:

-

Dissolve 4-aminophenol hydrochloride (1.33 g, 9.14 mmol) in a mixture of methanol (30 ml) and formaldehyde (9 ml) at 0 °C.

-

Slowly add sodium borohydride (3.50 g, 93 mmol) to the reaction solution.

-

Stir the solution for an additional hour at 0 °C.

-

Quench the reaction by adding water (30 ml).

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the residue by silica gel column chromatography, eluting with a mixture of hexane and ethyl acetate (2:1) to yield the final product as a crystalline solid (780 mg, 62.4% yield).

Caption: Synthesis workflow for this compound.

Biological Activity and Applications

This compound is most notably recognized for its use as a potent and rapid-acting antidote for cyanide poisoning.[3][6] It has also demonstrated efficacy in treating hydrogen sulfide (B99878) toxicity.[3]

Mechanism of Action in Cyanide Antidote Therapy

The primary mechanism of action of this compound in cyanide poisoning is the induction of methemoglobinemia.[3][7] Cyanide exerts its toxicity by binding to the ferric (Fe³⁺) ion in cytochrome c oxidase, inhibiting cellular respiration. This compound accelerates the oxidation of the ferrous (Fe²⁺) ion in hemoglobin to the ferric (Fe³⁺) state, forming methemoglobin.[6][7] Methemoglobin has a high affinity for cyanide, sequestering it from cytochrome c oxidase and forming the less toxic cyanomethemoglobin. This allows cellular respiration to resume. This treatment is typically followed by the administration of sodium thiosulfate, which facilitates the conversion of cyanide to the readily excretable thiocyanate.[3]

Caption: Signaling pathway of cyanide antidote action.

Effects on Cellular Metabolism

In addition to its role as an antidote, research has shown that this compound can impact cellular metabolism. It has been observed to increase extracellular lactate (B86563) dehydrogenase (LDH), an indicator of cell membrane damage, without significantly affecting gluconeogenesis.[1][2] A decrease in ATP content is only observed once the cell membrane becomes permeable to LDH.[1][2] The toxicity of this compound is associated with its reaction with glutathione, leading to the formation of covalent complexes that can impair cellular function.[1]

Caption: Workflow of cellular metabolic effects.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Hazard Statements:

-

H302: Harmful if swallowed.[8]

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

-

P264: Wash skin thoroughly after handling.[9]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[9] Long-term storage at -20°C is recommended.[9] Always consult the full Safety Data Sheet (SDS) before handling this chemical.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. 4-Dimethylaminophenol - Wikipedia [en.wikipedia.org]

- 4. thno.org [thno.org]

- 5. This compound [webbook.nist.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C8H11NO | CID 22174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. aksci.com [aksci.com]

The Core Mechanism of 4-(Dimethylamino)phenol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethylamino)phenol (DMAP), a potent and rapid-acting cyanide antidote, plays a critical role in emergency medicine.[1][2][3] Its primary application lies in the immediate treatment of cyanide poisoning, a life-threatening condition resulting from exposure to cyanide salts or hydrogen cyanide gas.[1][2][4] This technical guide provides an in-depth exploration of the mechanism of action of DMAP, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.

Core Mechanism of Action: Rapid Methemoglobin Formation

The principal mechanism of action of 4-DMAP in cyanide poisoning is the rapid induction of methemoglobinemia.[1] Cyanide exerts its toxicity by binding to the ferric (Fe³⁺) ion of cytochrome c oxidase in mitochondria, inhibiting cellular respiration.[5] DMAP acts by oxidizing the ferrous (Fe²⁺) iron in hemoglobin to its ferric (Fe³⁺) state, forming methemoglobin.[1] Methemoglobin has a high affinity for cyanide, effectively sequestering it in the bloodstream as cyanomethemoglobin and preventing it from inhibiting cytochrome c oxidase.[1][2] This action restores mitochondrial function. DMAP is known to induce methemoglobin formation more rapidly than the traditional antidote, sodium nitrite.[1]

Signaling Pathway: Redox Cycling of 4-DMAP

The formation of methemoglobin by DMAP is a catalytic process involving redox cycling. DMAP is oxidized by oxyhemoglobin to a reactive intermediate, likely a phenoxyl radical, which then oxidizes ferrohemoglobin to methemoglobin. The DMAP radical is subsequently reduced back to its original form, allowing it to participate in further oxidation cycles. This cycling explains the ability of a small amount of DMAP to generate a significant amount of methemoglobin.

Caption: Biochemical pathway of 4-DMAP action in cyanide poisoning.

Quantitative Data

The efficacy and toxicity of 4-DMAP have been quantified in various studies. The following tables summarize key data points.

Table 1: Acute Toxicity of this compound

| Species | Route of Administration | LD50 | Reference |

| Mouse (female) | Oral | 946 mg/kg | [6] |

| Mouse (female) | Intravenous | 70 mg/kg | [6] |

| Rat (male) | Oral | 780 mg/kg | [6] |

| Rat (female) | Oral | 689 mg/kg | [6] |

| Guinea Pig (female) | Oral | 1032 mg/kg | [6] |

| Rat | Oral | 140 mg/kg | [7][8][9] |

| Rabbit | Dermal | 90 mg/kg | [7][9] |

| Rat | Inhalation (4h) | 0.53 mg/L | [7][9] |

Table 2: Methemoglobin Formation

| Species | Dose and Route | Effect | Time to Effect | Reference |

| Human | 3 mg/kg IV | 35% Methemoglobin | 1 minute | [10] |

| Human | 3.25 mg/kg IV | 9% of total Hb/min (initial rate) | - | [11] |

| Dog | 3.25 mg/kg IV | 28% of total Hb/min (initial rate) | - | [11] |

| Dog | 3.25 mg/kg IM | 3.5% of total Hb/min (initial rate) | - | [11] |

| Dog | 15 mg/kg Oral | 2% of total Hb/min (initial rate) | - | [11] |

Experimental Protocols

In Vitro Hemolysis Assay

Objective: To determine the hemolytic potential of 4-DMAP.

Methodology:

-

Blood Collection: Fresh human or rat blood is collected in tubes containing an anticoagulant (e.g., EDTA).[12][13]

-

Red Blood Cell (RBC) Preparation: Whole blood is centrifuged to pellet the RBCs. The plasma is discarded, and the RBCs are washed multiple times with a phosphate-buffered saline (PBS) solution.[13][14]

-

Incubation: A suspension of RBCs is incubated with varying concentrations of 4-DMAP at 37°C for a specified period (e.g., 30-45 minutes).[12][15]

-

Controls: A positive control (e.g., Triton X-100) and a negative control (vehicle) are included.[12]

-

Measurement: After incubation, the samples are centrifuged, and the absorbance of the supernatant is measured spectrophotometrically at a wavelength corresponding to hemoglobin (e.g., 540 nm or 577 nm) to quantify the amount of released hemoglobin.[12][13][14]

-

Calculation: The percentage of hemolysis is calculated relative to the positive control.[13][14]

Animal Model of Cyanide Poisoning and Antidote Efficacy

Objective: To evaluate the in vivo efficacy of 4-DMAP as an antidote for cyanide poisoning.

Methodology:

-

Animal Model: Male Wistar rats are commonly used.[16]

-

Induction of Cyanide Poisoning: A lethal dose of potassium cyanide (KCN) or sodium cyanide (NaCN) is administered, typically via subcutaneous or intraperitoneal injection. The dose is often a multiple of the predetermined LD50.[16]

-

Antidote Administration: 4-DMAP is administered, often in combination with sodium thiosulfate, at a specified time point after cyanide administration. The route of administration can be intravenous or intramuscular.[1]

-

Monitoring: Animals are observed for clinical signs of toxicity, survival time, and any adverse effects.[16]

-

Biochemical Analysis: Blood samples are collected at various time points to measure:

-

Methemoglobin levels: Spectrophotometric methods, such as the Evelyn-Malloy method, are used.[17][18]

-

Blood cyanide concentration: This can be determined using methods like gas chromatography-mass spectrometry (GC-MS) or fluorimetry.[19]

-

Markers of nephrotoxicity: Blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) levels are measured.[20][21]

-

-

Tissue Analysis: At the end of the experiment, tissues such as the brain can be harvested to measure the activity of cytochrome c oxidase.[16]

Caption: A generalized experimental workflow for studying the efficacy of 4-DMAP.

Toxicological Profile

While an effective antidote, 4-DMAP is not without toxicity. Adverse effects include hemolysis, reticulocytosis, and nephrotoxicity.[1] In isolated rat kidney tubules, DMAP has been shown to inhibit gluconeogenesis and deplete glutathione (B108866) levels.[22][23] The toxicity is more pronounced when administered to individuals without significant cyanide poisoning.[1]

Conclusion

This compound is a rapid and potent inducer of methemoglobin, making it a valuable tool in the emergency treatment of cyanide poisoning. Its mechanism of action is centered on the catalytic oxidation of hemoglobin, which effectively sequesters cyanide in the bloodstream. However, its use must be carefully considered due to its inherent toxicity. Further research is warranted to optimize its therapeutic window and explore synergistic effects with other antidotes.

References

- 1. researchgate.net [researchgate.net]

- 2. Treatment of cyanide poisoning with 4-dimethylaminophenol (DMAP)--experimental and clinical overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. KoreaMed [koreamed.org]

- 4. [Therapy of cyanide poisoning using 4-dimethylaminophenol (4-DMAP). Report on a case of poisoning in man] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The acute intravenous and oral toxicity in mice, rats and guinea-pigs of 4-dimethylaminophenol (DMAP) and its effects on haematological variables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. Cyanide poisoning - Wikipedia [en.wikipedia.org]

- 11. Effects and biotransformation of 4-dimethylaminophenol in man and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 13. thno.org [thno.org]

- 14. rsc.org [rsc.org]

- 15. Hemolysis Assay [protocols.io]

- 16. Sodium Thiosulfate - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. tandfonline.com [tandfonline.com]

- 19. ANALYTICAL METHODS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Drug-Induced Nephrotoxicity and Its Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Nephrotoxicity of aminophenols: effects of 4-dimethylaminophenol on isolated rat kidney tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Effects and metabolic pathway of 4-dimethylaminophenol during kidney perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activities of 4-(Dimethylamino)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Dimethylamino)phenol (DMAP) is a small phenolic compound with a well-established primary biological activity as a potent and rapid-acting antidote for cyanide poisoning. Its mechanism of action is centered on the in vivo oxidation of hemoglobin to methemoglobin, which sequesters cyanide ions and restores cellular respiration. Beyond its critical role in toxicology, the broader biological activities of DMAP are of significant interest, particularly concerning its inherent cytotoxicity. This technical guide provides an in-depth overview of the known biological activities of DMAP, with a focus on its mechanism of action as a cyanide antidote, its metabolic pathways, and the molecular basis of its toxicity. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the core biological pathways associated with DMAP.

Core Biological Activity: Cyanide Antidote

The principal and most well-documented biological activity of this compound is its ability to counteract cyanide poisoning. This effect is mediated through the rapid induction of methemoglobinemia.

Mechanism of Action

Upon intravenous administration, DMAP is rapidly distributed into red blood cells. Inside the erythrocyte, it participates in a redox cycle with oxyhemoglobin. DMAP is oxidized to a quinone imine intermediate, which in turn oxidizes the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin. Cyanide has a high affinity for the ferric iron in the cytochrome c oxidase complex in mitochondria, inhibiting cellular respiration. By inducing the formation of methemoglobin, DMAP provides an alternative, high-affinity binding target for cyanide in the bloodstream, forming cyanomethemoglobin. This sequesters the cyanide, preventing it from inhibiting mitochondrial respiration and allowing for the resumption of aerobic metabolism and ATP production.[1]

Toxicity Profile

While effective as an antidote, DMAP exhibits significant dose-dependent toxicity, primarily targeting the kidneys and liver. The toxicity is intrinsically linked to its metabolic activation and subsequent interaction with cellular nucleophiles.

Acute Toxicity Data

The following table summarizes the reported median lethal dose (LD50) values for DMAP in various animal models.

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Female Mice | Oral | 946 | [2] |

| Male Rats | Oral | 780 | [2] |

| Female Rats | Oral | 689 | [2] |

| Female Guinea Pigs | Oral | 1032 | [2] |

| Female Mice | Intravenous | 70 | [2] |

Mechanism of Toxicity

The toxicity of DMAP is primarily attributed to its oxidation to a reactive quinone imine intermediate. This electrophilic species readily reacts with cellular nucleophiles, most notably glutathione (B108866) (GSH). Depletion of the cellular glutathione pool compromises the cell's antioxidant defenses, leading to oxidative stress and subsequent cellular damage. Furthermore, the quinone imine can form covalent adducts with cellular macromolecules, including proteins and enzymes, leading to impaired cellular function. In mitochondria, DMAP has been shown to deplete coenzyme A, a critical component of cellular respiration and fatty acid metabolism. This disruption of mitochondrial function contributes to a decline in ATP production and can trigger apoptosis.

References

An In-Depth Technical Guide to the Solubility of 4-(Dimethylamino)phenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(Dimethylamino)phenol in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on providing established experimental protocols for determining solubility, alongside available qualitative and quantitative data. This guide is intended to be a valuable resource for researchers and professionals working with this compound in drug development and other scientific applications.

Introduction to this compound

This compound, also known as p-(Dimethylamino)phenol, is an organic compound featuring both a phenol (B47542) and a tertiary amine functional group. Its chemical structure influences its physical and chemical properties, including its solubility in different media. Understanding its solubility is crucial for a variety of applications, including reaction chemistry, formulation development, and purification processes.

Solubility Profile of this compound

The solubility of a compound is dependent on the physicochemical properties of both the solute (this compound) and the solvent. The presence of both a polar hydroxyl group and a basic dimethylamino group on the aromatic ring gives this compound a degree of polarity and the capacity for hydrogen bonding, influencing its solubility in protic and aprotic organic solvents.

Quantitative and Qualitative Solubility Data

| Solvent | Solvent Type | Quantitative Solubility | Qualitative Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 mg/mL (with ultrasonic and warming and heat to 60°C) | - | [1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 60 mg/mL (with sonication and heating to 60°C) | - | [2] |

| Ethanol | Polar Protic | Data not available | Soluble | [3] |

| Ether (Diethyl ether) | Nonpolar | Data not available | Soluble | [3] |

| Dichloromethane | Polar Aprotic | Data not available | Soluble | [3] |

| Water | Polar Protic | Data not available | Soluble | [4] |

| Methanol | Polar Protic | Data not available | Expected to be soluble | - |

| Acetone | Polar Aprotic | Data not available | Expected to be soluble | - |

| Ethyl Acetate | Polar Aprotic | Data not available | Data not available | - |

| Acetonitrile | Polar Aprotic | Data not available | Data not available | - |

| Toluene | Nonpolar | Data not available | Data not available | - |

| Hexane | Nonpolar | Data not available | Expected to have low solubility | - |

Note: The expected solubility is based on the principle of "like dissolves like." The polar nature of this compound suggests higher solubility in polar solvents. Experimental verification is essential.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of this compound in organic solvents.

Gravimetric Method (Shake-Flask Method)

This method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a solvent.

3.1.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Oven

3.1.2. Experimental Procedure

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle. For finer suspensions, centrifugation at the same temperature can be used to facilitate phase separation.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, it is recommended to use a syringe fitted with a chemically compatible filter.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., a glass petri dish or a beaker).

-

Drying and Weighing: Place the container in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C, under vacuum if necessary). Dry the residue to a constant weight.

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = (Weight of residue (g) / Volume of aliquot taken (mL)) * 100

3.1.3. Workflow Diagram

Caption: Workflow for gravimetric solubility determination.

UV-Vis Spectrophotometric Method

This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light. It is often faster than the gravimetric method but requires the development of a calibration curve.

3.2.1. Materials and Equipment

-

All materials listed for the Gravimetric Method (excluding the oven)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

3.2.2. Experimental Procedure

-

Preparation of Saturated Solution: Follow steps 1-4 of the Gravimetric Method to prepare a saturated solution and obtain a clear, filtered aliquot.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Determination of λmax: Scan one of the standard solutions across a range of UV-Vis wavelengths to determine the wavelength of maximum absorbance (λmax).

-

Generation of Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and pass through the origin (or close to it). Determine the equation of the line (y = mx + c), where y is absorbance, x is concentration, m is the slope, and c is the y-intercept.

-

Sample Measurement: Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the equation of the calibration curve to calculate the concentration of the diluted sample. Then, account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Solubility ( g/100 mL) = (Calculated concentration of diluted sample (g/mL) * Dilution factor) * 100

3.2.3. Workflow Diagram

Caption: Workflow for UV-Vis spectrophotometric solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is determined.

-

Solvent Polarity: As a polar molecule, this compound is expected to be more soluble in polar solvents (e.g., alcohols, acetone) than in nonpolar solvents (e.g., hexane, toluene).

-

Presence of Impurities: The purity of both the solute and the solvent can affect solubility measurements.

-

pH (in protic solvents): In protic solvents, the pH can influence the ionization state of the amino and phenolic groups, which in turn can significantly alter solubility.

Conclusion

This technical guide has outlined the available solubility information for this compound in organic solvents and has provided detailed experimental protocols for its determination. Given the scarcity of comprehensive quantitative data, experimental determination is paramount for researchers and drug development professionals. The provided methodologies, including the gravimetric and UV-Vis spectrophotometric methods, offer robust approaches to obtaining reliable solubility data, which is essential for the successful application of this compound in scientific research and development.

References

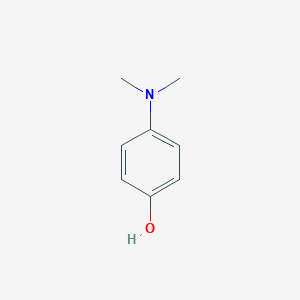

4-(Dimethylamino)phenol molecular structure and formula

An In-depth Technical Guide to 4-(Dimethylamino)phenol

This guide provides a comprehensive overview of this compound (4-DMAP), a versatile aromatic compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular structure, chemical properties, synthesis, and biological activities.

Chemical Identity and Properties

This compound, also known as p-Dimethylaminophenol, is an organic compound featuring both a phenolic hydroxyl group and a tertiary amino group attached to a benzene (B151609) ring.[1] This structure imparts both basic and weakly acidic characteristics to the molecule. It typically appears as a white to light yellow crystalline solid.[1]

Chemical Identifiers

The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [2][3][4] |

| CAS Number | 619-60-3 | [2][5] |

| Chemical Formula | C₈H₁₁NO | [1][2][3][5] |

| Molecular Weight | 137.18 g/mol | [3][4] |

| InChI | InChI=1S/C8H11NO/c1-9(2)7-3-5-8(10)6-4-7/h3-6,10H,1-2H3 | [1][2][4] |

| InChIKey | JVVRCYWZTJLJSG-UHFFFAOYSA-N | [1][2][3] |

| Canonical SMILES | CN(C)C1=CC=C(C=C1)O | [1][4] |

| Synonyms | p-Dimethylaminophenol, N,N-Dimethyl-4-aminophenol, p-Hydroxy-N,N-dimethylaniline | [1][3][5] |

Physicochemical Properties

Quantitative physicochemical data for this compound are presented below, offering insights into its behavior in various chemical environments.

| Property | Value | Unit | Reference |

| Melting Point | 76-77 / 138-141 | °C | [3] |

| Boiling Point | 260 | °C | [3][6][7] |

| Flash Point | 136 | °C | [3][6][7] |

| Density | 1.089 | g/cm³ | [3][6][7] |

| pKa | 10.11 ± 0.13 | [6] | |

| Water Solubility | log10WS = -0.93 | mol/L | [8] |

| Octanol/Water Partition Coefficient | logPoct/wat = 1.458 | [8] | |

| Vapor Pressure | 0.00789 | mmHg at 25°C | [6] |

Molecular Structure

The molecular structure of this compound consists of a phenol (B47542) ring substituted at the para (position 4) with a dimethylamino group [-N(CH₃)₂].

Caption: 2D structure of this compound (C₈H₁₁NO).

Synthesis and Experimental Protocols

This compound can be synthesized through various methods, with a common laboratory-scale preparation involving the reductive methylation of 4-aminophenol (B1666318).[9]

Synthesis Workflow

The diagram below illustrates the key stages in the synthesis of this compound from 4-aminophenol hydrochloride.

References

- 1. CAS 619-60-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [webbook.nist.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | C8H11NO | CID 22174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. chembk.com [chembk.com]

- 7. This compound CAS#: 619-60-3 [m.chemicalbook.com]

- 8. This compound (CAS 619-60-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. thno.org [thno.org]

spectroscopic data for 4-(Dimethylamino)phenol (NMR, IR, Mass Spec)

A Comprehensive Spectroscopic Guide to 4-(Dimethylamino)phenol

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for this compound (DMAP), a compound with applications as a cyanide antidote.[1][2] The characterization of this molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is crucial for its identification, purity assessment, and quality control in research and development settings. This document outlines the key spectroscopic features, presents the data in a structured format, and details the experimental protocols for acquiring such data.

The molecular structure of this compound, with the formula C₈H₁₁NO and a molecular weight of approximately 137.18 g/mol , forms the basis for the interpretation of the spectroscopic data presented herein.[1][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the dimethylamino protons, the aromatic protons, and the phenolic hydroxyl proton.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.75 | Doublet | 2H | Ar-H (ortho to -OH) |

| ~6.65 | Doublet | 2H | Ar-H (ortho to -N(CH₃)₂) |

| ~2.85 | Singlet | 6H | -N(CH₃)₂ |

| Variable (Broad) | Singlet | 1H | -OH |

Note: Data is representative and may vary based on solvent and concentration. The aromatic protons form a characteristic AA'BB' system.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is simplified due to the molecule's symmetry, showing four distinct signals for the aromatic carbons and one for the methyl carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~150.0 | C-OH (ipso) |

| ~143.0 | C-N(CH₃)₂ (ipso) |

| ~117.0 | CH (ortho to -OH) |

| ~115.0 | CH (ortho to -N(CH₃)₂) |

| ~41.0 | -N(CH₃)₂ |

Note: Data is representative and may vary based on solvent.

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining high-quality NMR spectra of this compound is as follows:

-

Sample Preparation : Accurately weigh 5-25 mg of the this compound sample for ¹H NMR, or 20-50 mg for ¹³C NMR.[5][6]

-

Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean vial.[5][7]

-

Dissolution : Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[5]

-

Filtration and Transfer : To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8]

-

Standard Addition : If quantitative analysis or a precise chemical shift reference is needed, an internal standard such as Tetramethylsilane (TMS) can be added.[6][7]

-

Data Acquisition : Place the NMR tube in the spectrometer.[5] The experiment involves locking onto the deuterium (B1214612) signal of the solvent, shimming the magnetic field to optimize homogeneity, tuning the probe to the desired nucleus (¹H or ¹³C), and acquiring the data using appropriate pulse sequences and parameters.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.[9]

Table 3: Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3600 - 3200 | Strong, Broad | O-H Stretch | Phenolic -OH |

| 3050 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 2950 - 2850 | Medium | C-H Stretch | Aliphatic C-H (-CH₃) |

| 1600 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1300 - 1200 | Strong | C-N Stretch | Aryl-Amine |

| 1250 - 1150 | Strong | C-O Stretch | Phenolic C-O |

Note: Peak positions are approximate. The provided data is based on typical values for the respective functional groups.

Experimental Protocol for IR Spectroscopy (Thin Solid Film Method)

-

Sample Preparation : Dissolve a small amount (approx. 50 mg) of solid this compound in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[10]

-

Film Deposition : Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[10][11]

-

Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[10] If the resulting peaks are too intense, the film is too thick and should be prepared again with a more dilute solution. Conversely, if peaks are too weak, another drop of the solution can be added and dried.[10]

-

Data Acquisition : Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum.[10] The instrument measures the transmission of IR radiation through the sample to generate the spectrum.

-

Cleaning : After analysis, the salt plates must be cleaned thoroughly with a dry organic solvent (e.g., acetone) and stored in a desiccator to prevent damage from moisture.[10][12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z).[13] Electron Ionization (EI) is a common technique where a high-energy electron beam ionizes the molecule, often causing it to fragment in predictable ways that aid in structural elucidation.[14][15]

Table 4: Mass Spectrometry Data (Electron Ionization) for this compound

| m/z | Relative Intensity (%) | Assignment |

| 137 | High | [M]⁺ (Molecular Ion) |

| 136 | High | [M-H]⁺ |

| 122 | High | [M-CH₃]⁺ |

| 94 | Moderate | [M-C₂H₅N]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Note: Fragmentation patterns are proposed based on common fragmentation pathways for aromatic amines and phenols. The most intense peak is designated as the base peak.

Experimental Protocol for Mass Spectrometry (GC-MS with EI)

-

Sample Introduction : A dilute solution of this compound in a suitable volatile solvent is injected into a Gas Chromatograph (GC), which separates the analyte from any impurities. The sample is then introduced into the mass spectrometer.[16]

-

Ionization : In the ion source, molecules are bombarded with a high-energy beam of electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion ([M]⁺).[14][15]

-

Fragmentation : The high energy of the molecular ion often causes it to break apart into smaller, characteristic charged fragments and neutral species.[16]

-

Mass Analysis : The positively charged ions (the molecular ion and its fragments) are accelerated by an electric field and then separated by a mass analyzer (e.g., a magnetic field or a quadrupole) based on their mass-to-charge (m/z) ratio.[15][16]

-

Detection : An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[14]

Integrated Spectroscopic Analysis Workflow

The logical workflow for the complete spectroscopic characterization of a compound like this compound involves sequential or parallel analyses, with each technique providing complementary information that culminates in an unambiguous structure confirmation.

Caption: Workflow for Spectroscopic Analysis of this compound.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry provide a comprehensive spectroscopic profile of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key phenolic and amino functional groups, and the mass spectrum confirms the molecular weight and provides insight into the molecule's stability and fragmentation. This integrated dataset is essential for the unequivocal identification and characterization of this compound in scientific and industrial applications.

References

- 1. 4-Dimethylaminophenol - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. NMR Sample Preparation [nmr.chem.umn.edu]

- 9. community.wvu.edu [community.wvu.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. webassign.net [webassign.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Mass Spectrometry [www2.chemistry.msu.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

The Toxicological Profile of 4-(Dimethylamino)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Dimethylamino)phenol (DMAP), a compound with established use as a cyanide antidote, presents a complex toxicological profile of significant interest in the fields of toxicology, pharmacology, and drug development. This technical guide provides an in-depth review of the current knowledge regarding the toxicity of DMAP. It encompasses a detailed examination of its acute toxicity, metabolic pathways, and mechanisms of cellular damage, with a focus on quantitative data and experimental methodologies. This document aims to be a comprehensive resource for professionals involved in the assessment and understanding of the toxicological properties of substituted phenols.

Acute Toxicity

The acute toxicity of this compound has been evaluated in several animal models, with the primary endpoint being the median lethal dose (LD50). These studies are crucial for hazard classification and risk assessment.

Quantitative Data

The following table summarizes the available LD50 values for this compound across different species and routes of administration.

| Species | Route of Administration | LD50 Value (mg/kg) |

| Mouse (female) | Oral | 946 |

| Rat (male) | Oral | 780 |

| Rat (female) | Oral | 689 |

| Guinea Pig (female) | Oral | 1032 |

| Mouse (female) | Intravenous | 70 |

Experimental Protocols

The determination of acute oral toxicity, as indicated by the LD50 values, is typically conducted following standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD).

OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

This method is a stepwise procedure that uses a minimum number of animals.

-

Principle: The test substance is administered orally to a group of animals at one of a series of fixed dose levels (5, 50, 300, 2000 mg/kg). The outcome of the initial dose group determines the subsequent dose for the next group.

-

Animals: Healthy, young adult rodents (usually rats or mice) of a single sex (typically females, as they are often more sensitive) are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered as a single dose by gavage. The vehicle is typically water or corn oil.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

A necropsy of all animals is performed at the end of the observation period.

-

-

Data Analysis: The LD50 is estimated based on the dose levels at which mortality occurs.

Metabolism and Toxicokinetics

The biotransformation of this compound is a critical determinant of its toxicity. Metabolism primarily occurs in the liver and involves both phase I and phase II reactions, leading to the formation of various conjugates that are then excreted.

Quantitative Metabolic Profile

Studies in humans have elucidated the relative abundance of different DMAP metabolites excreted in urine following intravenous administration.

| Metabolite | Percentage of Excreted Dose |

| DMAP-glucuronide | 40% |

| DMAP-sulfate | 12% |

| DMAP-thioethers | 15% |

| Total Identified | 67% |

Metabolic Pathway

The metabolic conversion of this compound involves initial oxidation followed by conjugation with endogenous molecules like glucuronic acid, sulfate, and glutathione. The formation of thioether conjugates is indicative of the generation of a reactive intermediate.

Metabolic pathway of this compound.

Experimental Protocols

In Vivo Metabolism Studies:

-

Principle: To identify and quantify the metabolites of a compound after administration to a living organism.

-

Procedure:

-

Radiolabeled (e.g., with ¹⁴C) this compound is administered to test animals (e.g., rats) or human volunteers.

-

Urine and feces are collected over a defined period (e.g., 24-48 hours).

-

Metabolites are separated from the biological matrices using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

Separated metabolites are analyzed and identified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and/or nuclear magnetic resonance (NMR) spectroscopy.

-

Quantification is achieved by measuring the radioactivity in the collected fractions.

-

Cytotoxicity

The cytotoxic effects of this compound have been investigated in various in vitro systems. Cytotoxicity assays are essential for determining the concentration at which a substance becomes toxic to cells.

Quantitative Data

Experimental Protocols

MTT Assay (Cell Viability):

-

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases can convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product.

-

Procedure:

-

Cells are seeded in a 96-well plate and allowed to adhere.

-

Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

The MTT reagent is added to each well, and the plate is incubated to allow for formazan formation.

-

A solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control, and the IC50 value is determined.

LDH Release Assay (Cell Membrane Integrity):

-

Principle: This assay quantifies the amount of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, released into the culture medium upon cell membrane damage.

-

Procedure:

-

Cells are cultured and treated with the test compound in a 96-well plate.

-

At the end of the treatment period, a sample of the cell culture supernatant is collected.

-

The LDH activity in the supernatant is measured using a coupled enzymatic reaction that results in the formation of a colored product.

-

The absorbance of the product is measured spectrophotometrically.

-

-

Data Analysis: The amount of LDH released is proportional to the number of damaged cells. Results are often expressed as a percentage of the total LDH released from lysed control cells.

Genotoxicity

Assessing the genotoxic potential of a chemical is a critical component of its toxicological evaluation. Genotoxicity tests are designed to detect DNA damage and mutations.

Quantitative Data

Specific results from Ames or chromosomal aberration tests for this compound are not widely reported in the available scientific literature. However, related compounds like p-aminophenol have shown evidence of genotoxicity in some test systems.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay - OECD TG 471):

-

Principle: This test uses several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of a test chemical to cause a reverse mutation, restoring the bacteria's ability to grow on an amino acid-deficient medium.

-

Procedure:

-

The bacterial strains are exposed to the test compound at various concentrations, both with and without an exogenous metabolic activation system (S9 mix, derived from rat liver homogenate).

-

The treated bacteria are plated on a minimal agar (B569324) medium lacking the essential amino acid.

-

The plates are incubated for 48-72 hours.

-

-

Data Analysis: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Chromosomal Aberration Test (OECD TG 473):

-

Principle: This assay detects structural chromosomal damage in cultured mammalian cells.

-

Procedure:

-

Mammalian cells (e.g., Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes) are exposed to the test substance, with and without metabolic activation.

-

After treatment, the cells are cultured for a period that allows for the expression of chromosomal damage.

-

A mitotic inhibitor (e.g., colcemid) is added to arrest cells in the metaphase stage of cell division.

-

Cells are harvested, fixed, and stained.

-

Metaphase spreads are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

-

Data Analysis: A significant, dose-related increase in the percentage of cells with chromosomal aberrations indicates a positive result.

Mechanistic Insights and Signaling Pathways

The toxicity of this compound is believed to be mediated by its reactive metabolites, which can lead to oxidative stress and mitochondrial dysfunction.

Proposed Workflow for Toxicological Assessment

A logical workflow for assessing the toxicological profile of a substituted phenol (B47542) like DMAP would involve a tiered approach, starting with acute toxicity and moving towards more mechanistic studies.

Workflow for toxicological assessment.

Hypothesized Signaling Pathway for Cytotoxicity

Based on the known mechanisms of toxicity for aminophenols, a plausible signaling pathway for DMAP-induced cytotoxicity involves the generation of reactive oxygen species (ROS), depletion of cellular antioxidants, and subsequent mitochondrial damage, ultimately leading to cell death.

Hypothesized signaling pathway for DMAP cytotoxicity.

Conclusion

This compound exhibits a moderate level of acute toxicity and undergoes extensive metabolism to form various conjugates. The formation of thioether adducts suggests the generation of reactive intermediates that can deplete cellular antioxidants like glutathione, leading to oxidative stress and mitochondrial damage. While specific data on its in vitro cytotoxicity and genotoxicity are limited, the known toxicological profiles of related aminophenols suggest that these are important areas for further investigation. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and professionals to design and interpret studies on the toxicological properties of this compound and other substituted phenols. A deeper understanding of its mechanisms of toxicity will be crucial for its safe handling and for the development of novel therapeutic agents with improved safety profiles.

An In-depth Technical Guide to the Reaction of 4-(Dimethylamino)phenol with Oxidizing Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethylamino)phenol (DMAP), a substituted phenol (B47542) derivative, exhibits a rich and complex reactivity with a variety of oxidizing agents. This reactivity is central to its applications, most notably as a potent antidote for cyanide poisoning, and also underpins its antioxidant and toxicological properties. This technical guide provides a comprehensive overview of the core chemical transformations of DMAP upon oxidation, detailing the reaction mechanisms, products, and relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry, toxicology, and materials science.

The key to DMAP's reactivity lies in the electron-donating nature of the dimethylamino group, which activates the phenolic ring towards oxidation. The initial step in the oxidation of this compound typically involves the formation of a transient and highly reactive intermediate, the 4-(N,N-dimethylamino)phenoxyl radical. The fate of this radical species dictates the final product distribution and is influenced by the specific oxidizing agent employed, as well as the reaction conditions.

Core Oxidation Pathways

The oxidation of this compound proceeds through a series of well-defined steps, initiated by the abstraction of a hydrogen atom from the phenolic hydroxyl group.

Formation of the 4-(N,N-dimethylamino)phenoxyl Radical

The primary event in the oxidation of DMAP is the one-electron oxidation to form the 4-(N,N-dimethylamino)phenoxyl radical. This species is a key intermediate that has been identified by electron paramagnetic resonance (EPR) spectroscopy.

Caption: Initial one-electron oxidation of this compound.

Disproportionation and Hydrolysis

The 4-(N,N-dimethylamino)phenoxyl radical is unstable and can undergo disproportionation to yield this compound and N,N-dimethylbenzoquinoneimine.[1] The latter is a reactive intermediate that readily undergoes hydrolysis in aqueous media to form p-benzoquinone and dimethylamine.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-(Dimethylamino)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4-(Dimethylamino)phenol. This document synthesizes available information on its thermal behavior, outlines potential decomposition pathways based on related chemical structures, and details standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The information herein is intended to support researchers, scientists, and drug development professionals in understanding and managing the thermal properties of this compound in various applications.

Introduction